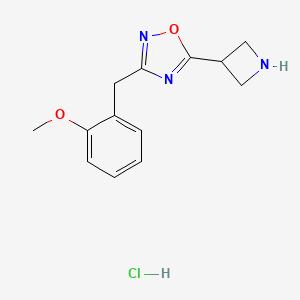

5-Azetidin-3-yl-3-(2-methoxybenzyl)-1,2,4-oxadiazole hydrochloride

Description

5-Azetidin-3-yl-3-(2-methoxybenzyl)-1,2,4-oxadiazole hydrochloride is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with an azetidinyl ring at position 5 and a 2-methoxybenzyl group at position 3. The hydrochloride salt enhances its solubility and stability for pharmacological applications. Key structural elements include:

- Azetidinyl substituent: A strained four-membered nitrogen-containing ring that modulates pharmacokinetic properties.

This compound is cataloged as a research chemical (Ref: 10-F495344, 3D-BHC42098) and is used in studies exploring antitumor, antibacterial, and CNS-targeting agents .

Properties

IUPAC Name |

5-(azetidin-3-yl)-3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2.ClH/c1-17-11-5-3-2-4-9(11)6-12-15-13(18-16-12)10-7-14-8-10;/h2-5,10,14H,6-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFIWDWGVUSKLMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC2=NOC(=N2)C3CNC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Azetidin-3-yl-3-(2-methoxybenzyl)-1,2,4-oxadiazole hydrochloride typically involves multiple steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as β-amino alcohols or β-amino acids.

Introduction of the Methoxybenzyl Group: This step often involves nucleophilic substitution reactions where a methoxybenzyl halide reacts with a nucleophile.

Construction of the Oxadiazole Ring: The oxadiazole ring is usually formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

Final Assembly and Hydrochloride Formation: The final step involves coupling the azetidine and oxadiazole intermediates, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the oxadiazole ring or the azetidine ring, potentially leading to ring-opening or hydrogenation products.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H

Biological Activity

5-Azetidin-3-yl-3-(2-methoxybenzyl)-1,2,4-oxadiazole hydrochloride (CAS Number: 1426291-49-7) is a compound that belongs to the oxadiazole family, known for its diverse biological activities. The oxadiazole ring structure has been extensively studied for its potential in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents.

Chemical Structure and Properties

The molecular formula of 5-Azetidin-3-yl-3-(2-methoxybenzyl)-1,2,4-oxadiazole hydrochloride is C13H15N3O2·HCl, with a molecular weight of 283.74 g/mol. Its structure features an azetidine ring and a methoxybenzyl substituent, which are critical for its biological activity.

Biological Activity Overview

Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit various biological activities, including:

- Anticancer Activity : Several studies have demonstrated that oxadiazole derivatives can inhibit the growth of cancer cells. For example, compounds similar to 5-Azetidin-3-yl-3-(2-methoxybenzyl)-1,2,4-oxadiazole have shown significant cytotoxic effects against human cancer cell lines such as MDA-MB-231 (breast adenocarcinoma) and HT-29 (colon adenocarcinoma) .

- Antimicrobial Activity : Oxadiazole derivatives have also been reported to possess antibacterial and antifungal properties. Research has shown that certain derivatives effectively inhibit various bacterial strains, including Mycobacterium bovis and Clostridium difficile .

Anticancer Evaluation

A study evaluated the anticancer potential of a series of oxadiazole derivatives on HT-29 and MDA-MB-231 cell lines. The results indicated that:

- The compounds reduced cell viability significantly at concentrations ranging from 10 µM to 50 µM.

- Compound 3e exhibited the strongest cytotoxic effect on MDA-MB-231 cells with a total apoptosis percentage ranging from 45.2% to 62.7%, outperforming traditional chemotherapeutic agents like Cisplatin .

Antimicrobial Studies

Research conducted by Dhumal et al. highlighted the antimicrobial efficacy of oxadiazole derivatives against Mycobacterium bovis. The study utilized molecular docking to assess binding affinity to the enoyl reductase enzyme (InhA), crucial in fatty acid biosynthesis:

- Compounds showed strong inhibition in both active and dormant states of the bacteria.

- The most active compounds demonstrated MIC values significantly lower than standard antibiotics .

The biological activities of 5-Azetidin-3-yl-3-(2-methoxybenzyl)-1,2,4-oxadiazole hydrochloride can be attributed to several mechanisms:

- Cell Cycle Arrest : Induction of cell cycle arrest leading to apoptosis in cancer cells.

- Inhibition of Key Enzymes : Targeting enzymes involved in critical pathways like fatty acid synthesis and DNA replication.

- Interaction with Growth Factors : Inhibiting growth factor signaling pathways such as EGFR and VEGF.

Summary Table of Biological Activities

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing oxadiazole structures exhibit significant antimicrobial properties. For instance, derivatives of oxadiazole have been shown to possess antibacterial and antifungal activities, making them candidates for developing new antibiotics. The incorporation of the azetidine ring may enhance these effects through synergistic interactions with bacterial enzymes or membranes .

Antitumor Properties

5-Azetidin-3-yl-3-(2-methoxybenzyl)-1,2,4-oxadiazole hydrochloride has been investigated for its potential as an antitumor agent. Studies have shown that similar compounds can inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression. The specific mechanisms remain under investigation, but the compound's structural features suggest it may interact with key cellular pathways involved in tumor growth .

Synthesis and Derivative Development

The synthesis of 5-Azetidin-3-yl-3-(2-methoxybenzyl)-1,2,4-oxadiazole hydrochloride typically involves multi-step reactions starting from readily available precursors. This compound serves as a versatile building block for synthesizing various derivatives aimed at enhancing specific biological activities or optimizing pharmacokinetic properties.

Table: Synthetic Pathways for Derivatives

| Derivative | Target Activity | Synthesis Method |

|---|---|---|

| 5-Azetidin-3-yl-3-(2-methylphenyl)-1,2,4-oxadiazole | Antitumor | Reaction with substituted phenyl derivatives |

| 5-Azetidin-3-yl-3-(2-nitrobenzyl)-1,2,4-oxadiazole | Antimicrobial | Nitration followed by condensation reactions |

| 5-Azetidin-3-yl-3-(2-hydroxybenzyl)-1,2,4-oxadiazole | Antioxidant | Hydroxylation of methoxy group followed by coupling |

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated that a series of oxadiazole derivatives exhibited potent activity against Gram-positive bacteria. The compound was tested against Staphylococcus aureus and showed minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that the compound could induce apoptosis in human breast cancer cells. The mechanism involved the activation of caspase pathways and downregulation of anti-apoptotic proteins. These findings highlight its potential role in developing targeted cancer therapies .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The table below compares the target compound with key analogs, highlighting substituent variations and molecular properties:

Note: Molecular weight inferred based on structural similarity to and .

Key Observations:

- Electron-Withdrawing Groups: The trifluoromethyl group () enhances metabolic stability via reduced oxidative degradation .

- Molecular Weight : The target compound (~283.75 g/mol) lies within the acceptable range for drug-like molecules (200–500 g/mol), unlike smaller analogs (e.g., : 219.67 g/mol), which may lack target affinity.

Antitumor Activity:

- Target Compound: While direct data are unavailable, structurally related 1,2,4-oxadiazoles (e.g., 3,5-diaryl derivatives) exhibit cytotoxic activity against colon carcinoma (HCT-116) with IC₅₀ values comparable to Vinblastine .

- Analog () : Benzyl-substituted derivatives show moderate antibacterial activity, suggesting substituent-dependent selectivity .

- Analog () : Trifluoromethyl groups are associated with enhanced kinase inhibition in cancer therapy .

Antimicrobial Activity:

- 1,3,4-Oxadiazoles (): Exhibit broad-spectrum activity against Gram-positive bacteria, with MIC values <10 µg/mL .

- 1,2,4-Oxadiazoles : The target compound’s methoxybenzyl group may improve binding to bacterial efflux pumps compared to simpler analogs .

Neuropharmacological Potential:

- Azetidine-Containing Compounds : Azetidine rings are explored in dopamine receptor modulators; the target compound’s 2-methoxybenzyl group may mimic catecholamine structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.